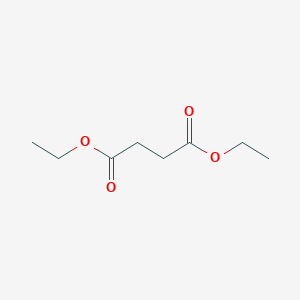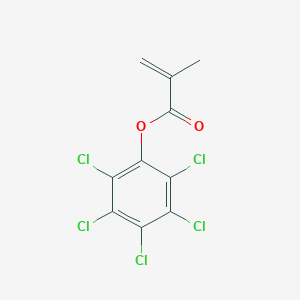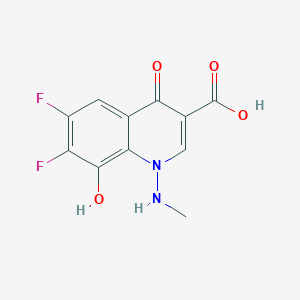
Marbofloxacin Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Marbofloxacin Impurity A is a chemical compound associated with Marbofloxacin, a fluoroquinolone antibiotic used primarily in veterinary medicine. This impurity is often studied to ensure the purity and safety of Marbofloxacin formulations. The chemical name of this compound is 6, 7-difluoro-8-hydroxy-1-(methylamino)-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid .
Mechanism of Action
Marbofloxacin Impurity A, also known as N,O-Desmethylene 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic . The following sections will cover the various aspects of its mechanism of action.
Target of Action
The primary target of Marbofloxacin and its derivatives is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .
Mode of Action
Marbofloxacin and its derivatives, including this compound, act by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the synthesis of bacterial DNA, leading to rapid bactericidal activity .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication and transcription processes in bacteria . This disruption in the biochemical pathways leads to the death of the bacteria, exhibiting the bactericidal effect of Marbofloxacin and its derivatives .
Pharmacokinetics
The pharmacokinetics of Marbofloxacin has been studied Marbofloxacin exhibits linear kinetics in infected mice over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice is 29.77% .
Result of Action
The inhibition of bacterial DNA gyrase by Marbofloxacin and its derivatives results in the prevention of bacterial DNA synthesis . This leads to rapid bactericidal activity, resulting in the death of the bacteria .
Biochemical Analysis
Biochemical Properties
It is known that Marbofloxacin, the parent compound, is a synthetic, broad-spectrum bactericidal agent It is likely that Marbofloxacin Impurity A may interact with similar enzymes, proteins, and other biomolecules as Marbofloxacin
Cellular Effects
Marbofloxacin, the parent compound, has demonstrated significant post-antibiotic effects for both gram-negative and gram-positive bacteria and is active in both stationary and growth phases of bacterial replication . It is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Marbofloxacin, the parent compound, is known to impair the bacterial DNA gyrase, resulting in rapid bactericidal activity . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The solubility of Marbofloxacin, the parent compound, in various solvents has been studied, and it was found that the solubility increased with the increase of temperature .
Dosage Effects in Animal Models
Studies on Marbofloxacin, the parent compound, have shown that it exhibits concentration-dependent killing and the free-drug area under the concentration-time curve over 24 h to MIC (fAUC0-24h/MIC) was the PK/PD index that correlated best with efficacy .
Metabolic Pathways
Marbofloxacin, the parent compound, is known to be excreted mostly in the urine, and unmetabolised Marbofloxacin is the main component of the residues in tissues and excreta .
Transport and Distribution
Marbofloxacin, the parent compound, is known to be widely distributed to the tissues .
Preparation Methods
The synthesis of Marbofloxacin Impurity A involves several steps, typically starting from the parent compound, Marbofloxacin. The synthetic route often includes:
Hydrolysis: The initial step involves the hydrolysis of Marbofloxacin under acidic or basic conditions to yield the impurity.
Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to isolate this compound.
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Marbofloxacin Impurity A undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Marbofloxacin Impurity A has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the development and quality control of Marbofloxacin formulations.
Analytical Chemistry: The impurity is utilized in method validation and stability studies to ensure the accuracy and reliability of analytical methods.
Toxicological Studies: Research on the genotoxic potential of this compound helps in assessing the safety of pharmaceutical products.
Comparison with Similar Compounds
Marbofloxacin Impurity A can be compared with other impurities of Marbofloxacin, such as:
Marbofloxacin Impurity B: Differing in molecular structure and properties.
Marbofloxacin Impurity C: Another related compound with distinct chemical characteristics.
The uniqueness of this compound lies in its specific chemical structure and the role it plays in the quality control of Marbofloxacin formulations.
Properties
IUPAC Name |
6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYSGPURSAYCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
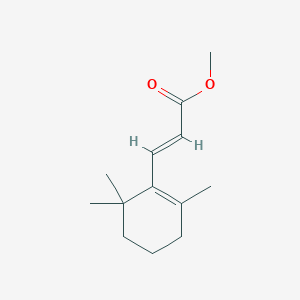
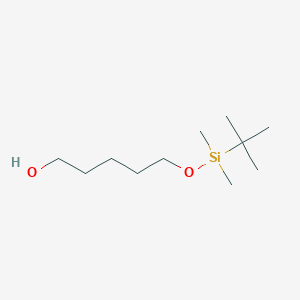

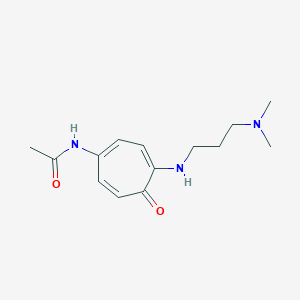
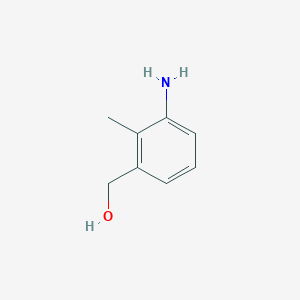
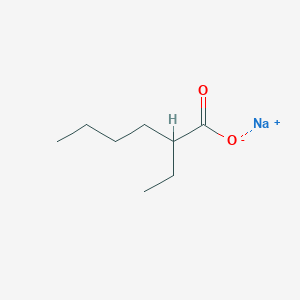
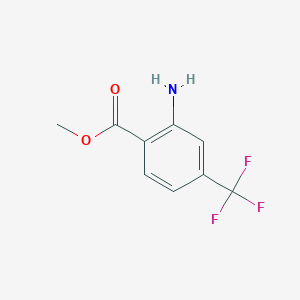
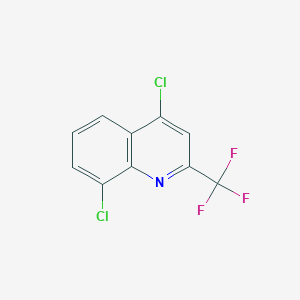
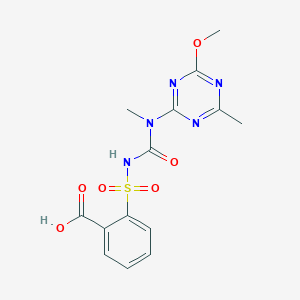

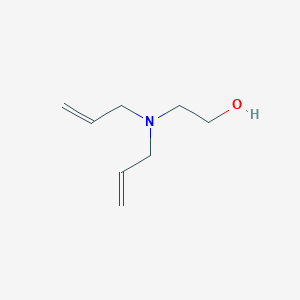
![(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone](/img/structure/B104757.png)
